Trifluoroethylene

Catalog No.
S573907
CAS No.
359-11-5
M.F
C2HF3
M. Wt
82.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroethylene

CAS Number

359-11-5

Product Name

Trifluoroethylene

IUPAC Name

1,1,2-trifluoroethene

Molecular Formula

C2HF3

Molecular Weight

82.02 g/mol

InChI

InChI=1S/C2HF3/c3-1-2(4)5/h1H

InChI Key

MIZLGWKEZAPEFJ-UHFFFAOYSA-N

SMILES

C(=C(F)F)F

solubility

Slightly soluble in ethanol; soluble in ether
In water, 1.33X10+4 mg/L at 25 °C (est)

Synonyms

trifluoroethene, trifluoroethylene

Canonical SMILES

C(=C(F)F)F

The exact mass of the compound Trifluoroethylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in ethanol; soluble in etherin water, 1.33x10+4 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trifluoroethylene (TrFE, CAS 359-11-5), also designated industrially as HFO-1123, is a highly reactive, asymmetric fluoroolefin characterized by a single carbon-hydrogen bond that distinctly breaks the symmetry found in perfluorinated analogs [1]. Boiling at approximately -27.4 °C, it is primarily procured as a critical comonomer for advanced electroactive fluoropolymers and as a foundational component for next-generation, ultra-low Global Warming Potential (GWP) refrigerant blends [2]. The presence of the single proton not only alters its dipole moment and steric profile compared to fully fluorinated alkenes, but also dictates its unique crystallization behavior when incorporated into polymer chains, making it an irreplaceable building block in both materials science and thermal management applications[1].

Substituting Trifluoroethylene with closely related monomers like Vinylidene Fluoride (VDF) or Tetrafluoroethylene (TFE) fundamentally compromises end-product performance and processability. Homopolymerization of VDF yields Polyvinylidene Fluoride (PVDF), which naturally crystallizes into a non-polar alpha-phase and requires rigorous mechanical stretching or high-voltage poling to achieve piezoelectricity [1]. In contrast, the steric hindrance of the TrFE unit forces the resulting copolymer into a spontaneous, all-trans ferroelectric beta-phase directly from the melt or solution, a non-negotiable requirement for printed or flexible electronics where post-process mechanical drawing is impossible [1]. In thermodynamic applications, substituting TrFE with the industry-standard difluoromethane (R-32) results in a massive environmental penalty, as R-32 possesses a GWP of 675, whereas TrFE (HFO-1123) offers a GWP of just 0.3 [2].

Spontaneous Ferroelectric Phase Crystallization

A primary procurement driver for TrFE is its ability to induce spontaneous polar-phase crystallization when copolymerized with VDF. Research on electrospun nanofibers demonstrates that P(VDF-TrFE) achieves up to 67% overall crystallinity with a 79% all-trans (ferroelectric) conformation directly during processing, without any post-treatment [1]. In direct contrast, PVDF homopolymers require significant uniaxial or biaxial stretching to convert from the non-polar alpha-phase to the electroactive beta-phase [2].

Evidence DimensionSpontaneous all-trans (beta-phase) fraction without mechanical drawing
Target Compound DataP(VDF-TrFE) achieves up to 79% all-trans conformation as-spun.
Comparator Or BaselinePVDF homopolymer yields predominantly non-polar alpha-phase (near 0% beta-phase without stretching).
Quantified Difference~79% absolute increase in spontaneous polar phase formation.
ConditionsElectrospun nanofibers (Mw ~100 kDa) without mechanical post-drawing.

Eliminates the need for complex mechanical stretching steps in the continuous manufacturing of piezoelectric sensors and wearable electronics.

Ultra-Low Global Warming Potential in Refrigerant Blends

As environmental regulations phase out high-GWP hydrofluorocarbons, TrFE (designated as HFO-1123) has emerged as a critical low-GWP alternative. Pure TrFE exhibits an exceptionally low GWP of 0.3, while maintaining a volumetric cooling capacity comparable to legacy refrigerants [1]. When compared to R-32 (difluoromethane), which has a GWP of 675, the use of TrFE in binary or ternary blends (e.g., R-32/HFO-1123) drastically reduces the overall climate impact of the working fluid while preserving or exceeding the Coefficient of Performance (COP) of R-410A systems [1].

Evidence DimensionGlobal Warming Potential (GWP)
Target Compound DataTrFE (HFO-1123) has a GWP of 0.3.
Comparator Or BaselineR-32 (difluoromethane) has a GWP of 675.
Quantified Difference99.95% reduction in GWP.
ConditionsStandard atmospheric lifespan and radiative forcing models for refrigerant evaluation.

Allows HVAC manufacturers to formulate compliant, next-generation refrigerant blends that meet strict environmental mandates without sacrificing volumetric capacity.

Disproportionation Pressure Thresholds for Safe Handling

A critical procurement and engineering consideration for TrFE is its inherent thermodynamic instability at elevated pressures. Gas-phase studies indicate that pure TrFE undergoes explosive disproportionation (yielding CF4, carbon, and HF) at pressures exceeding 0.35 MPa[1]. Consequently, industrial transport and storage are strictly limited to pressures below 0.30 MPa, or the material must be stabilized via blending (e.g., with HCl or R-32) [1]. This is a sharp operational divergence from other common fluoroolefins like HFO-1234yf, which do not exhibit this severe low-pressure disproportionation limit.

Evidence DimensionSafe maximum storage/handling pressure
Target Compound DataPure TrFE is limited to < 0.30 MPa to prevent disproportionation.
Comparator Or BaselineStandard fluoroolefins (e.g., HFO-1234yf) can be safely liquefied and stored at standard vapor pressures (>0.5 MPa) without disproportionation.
Quantified DifferenceTrFE requires strict low-pressure handling (<0.30 MPa) or chemical stabilization, significantly reducing transport density.
ConditionsGas-phase storage at ambient temperatures.

Buyers must design specialized procurement logistics, specify low-pressure cylinders, or purchase pre-stabilized blends to mitigate severe deflagration risks.

Regioselective C-F Bond Activation in Organometallic Synthesis

TrFE offers distinct reactivity profiles in transition-metal catalyzed synthesis compared to perfluorinated analogs. When reacted with Ni(0) complexes, TrFE forms unique partially fluorinated hydrofluoronickelacycles, acting as an η2-coordinated olefin complex that can undergo specific C-F bond activation[1]. In contrast, Tetrafluoroethylene (TFE) typically reacts with narrow phosphine Ni(0) catalysts to form stable octafluoronickelacyclopentanes, resisting further selective cleavage without harsh conditions or Lewis acidic additives[1].

Evidence DimensionMetallacycle intermediate formation
Target Compound DataTrFE readily forms reactive hydrofluoronickelacyclopropanes/pentanes allowing selective C-F activation.
Comparator Or BaselineTFE forms highly stable octafluoronickelacyclopentanes under identical narrow-phosphine conditions.
Quantified DifferenceDistinct divergence in reaction pathway (reactive intermediate vs. stable dead-end complex).
ConditionsReaction with Ni(cod)2 and monodentate phosphine ligands at room temperature.

Enables the synthesis of specialized C4-C6 functionalized fluorocarbons and pharmaceutical precursors that are synthetically inaccessible using TFE.

Precursor for Spontaneously Ferroelectric Polymers

TrFE is the mandatory comonomer for manufacturing P(VDF-TrFE) copolymers used in flexible piezoelectric sensors, non-volatile memory devices, and acoustic transducers. Because the TrFE unit forces the polymer into an all-trans beta-phase without the need for mechanical stretching[1], it is the only viable choice for applications utilizing spin-coating, electrospinning, or 3D printing of electroactive materials where post-processing drawing is physically impossible.

Formulation of Ultra-Low GWP HVAC Refrigerants

As the HVAC industry phases out R-410A and R-32 due to their high Global Warming Potentials, TrFE (HFO-1123) is procured as a primary blending agent. Its GWP of 0.3 [2] allows manufacturers to formulate binary and ternary blends that meet stringent environmental regulations while maintaining the high volumetric cooling capacity required for compact residential and commercial air conditioning systems.

Specialty Organofluorine Synthesis via C-F Activation

In advanced pharmaceutical and agrochemical manufacturing, TrFE is utilized as a specialized fluorinated building block. Its unique ability to form reactive hydrofluoronickelacycles under mild conditions [3] allows chemists to perform regioselective C-F bond activation and cross-coupling reactions, accessing partially fluorinated target molecules that cannot be synthesized using the fully fluorinated, less selectively reactive Tetrafluoroethylene (TFE).

Color/Form

Colorless gas

XLogP3

1

Boiling Point

-51.0 °C
-51 °C

Density

1.26 g/cu cm at -70 °C

LogP

log Kow = 1.16 (est)

UNII

Z2866M3Z1A

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.5X10+3 mm Hg at 25 °C (est)

Pictograms

Flammable

Flammable;Compressed Gas

Other CAS

359-11-5

Wikipedia

Trifluoroethylene

General Manufacturing Information

Ethene, 1,1,2-trifluoro-: ACTIVE

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/

Interactions

... Exposure of rats to trifluoroethene (TFE) (0.5%, v/v) or a mixture of TFE and isoflurane (0.5% each) in oxygen for 60 min resulted in plasma fluoride increased over that in nonexposed or isoflurane (0.5%)-exposed animals. In untreated rats plasma fluoride levels following TFE and TFE-isoflurane exposures were approximately equal. In rats treated with phenobarbital, however, isoflurane increased plasma fluoride over two times that in rats exposed to TFE alone. Likewise cytochrome P450 levels declined 24% in TFE-exposed animals and 64% in rats exposed to TFE-isoflurane. The ability of microsomes from fluorocarbon-exposed animals to metabolize (R)- and (S)-warfarin indicates that TFE exposure inactivated the phenobarbital-inducible isozymes P450IIB1, P450IIC6, and P450IIIA to approximately equal degrees (21-35%). TFE-isoflurane exposure further inhibited P450IIB1 and PB450IIC6 to 50-70%, but had only a minor effect on P450IIIA activity. These data demonstrate that the defluorination of TFE in vivo by the phenobarbital-inducible cytochrome P450 isozymes is increased by isoflurane, and that isoflurane enhances the ability of TFE to inactivate cytochromes P450 in an isozyme-selective manner.

Dates

Last modified: 08-15-2023

Explore Compound Types